Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester)
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Overview
Description
Preparation Methods
The synthesis of 2-(2,4-dinitrophenoxy)ethyl nitrate involves several steps. One common method starts with the nitration of 2,4-dinitrophenol to produce 2,4-dinitrophenoxy ethanol. This intermediate is then reacted with nitric acid to form the final product, 2-(2,4-dinitrophenoxy)ethyl nitrate . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,4-dinitrophenoxy)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dinitrophenoxy)ethyl nitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenoxy)ethyl nitrate involves its energetic properties. The compound releases a significant amount of energy upon decomposition, making it useful in propellants and explosives . The molecular targets and pathways involved include the interaction with other energetic materials and the release of gases and heat upon decomposition .
Comparison with Similar Compounds
2-(2,4-dinitrophenoxy)ethyl nitrate can be compared with other similar compounds, such as:
Nitroglycerine: Both compounds are used in explosives and propellants, but nitroglycerine has a higher energy content.
Pentaerythritol tetranitrate (PETN): PETN is another high-energy compound with similar applications but different chemical properties.
Triethylene glycol dinitrate (TEGDN): TEGDN is used in similar applications but has different stability and performance characteristics.
These comparisons highlight the uniqueness of 2-(2,4-dinitrophenoxy)ethyl nitrate in terms of its specific applications and chemical properties.
Properties
CAS No. |
62030-34-6 |
---|---|
Molecular Formula |
C8H7N3O8 |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)ethyl nitrate |
InChI |
InChI=1S/C8H7N3O8/c12-9(13)6-1-2-8(7(5-6)10(14)15)18-3-4-19-11(16)17/h1-2,5H,3-4H2 |
InChI Key |
UTUMHAGEPUQRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO[N+](=O)[O-] |
Origin of Product |
United States |
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